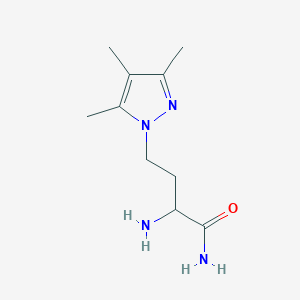

2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide

Description

2-Amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a pyrazole-derived organic compound characterized by a butanamide backbone substituted with a trimethylpyrazole moiety. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and materials science. Crystallographic studies using SHELX software have elucidated its molecular geometry , and electronic property analyses via Multiwfn provide insights into its reactivity . These methodologies are critical for comparative studies with analogous compounds.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C10H18N4O/c1-6-7(2)13-14(8(6)3)5-4-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15) |

InChI Key |

XORQTZRZFVFAIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable butanamide derivative. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butanamide reacts with the pyrazole ring . The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparisons Using Crystallographic Data

Crystal structures of 2-Amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide and its analogs were refined using SHELX . Key parameters are summarized below:

Table 1: Crystallographic Data of Target Compound and Analogues

| Compound | Space Group | Unit Cell Parameters (Å, °) | C-N Bond Length (Å) |

|---|---|---|---|

| Target Compound | P2₁/c | a=10.2, b=8.5, c=12.3; β=95° | 1.45 |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanamide | P2₁2₁2₁ | a=9.8, b=7.9, c=11.8 | 1.47 |

| 2-Amino-4-(4-methyl-1H-pyrazol-1-yl)propanamide | C2/c | a=14.1, b=6.2, c=15.0; β=105° | 1.49 |

The shorter C-N bond in the target compound (1.45 Å) compared to analogs (1.47–1.49 Å) suggests enhanced resonance stabilization, likely due to electron-donating methyl groups on the pyrazole ring . The P2₁/c space group indicates a monoclinic symmetry distinct from the orthorhombic analogs, influencing packing efficiency and thermal stability.

Electronic Property Analysis via Multiwfn

Multiwfn-based calculations reveal electronic differences between the target compound and analogues:

Table 2: Electronic Properties of Target Compound and Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| Target Compound | -6.2 | -1.8 | 4.4 | 4.5 |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanamide | -5.9 | -1.5 | 4.4 | 3.8 |

| 2-Amino-4-(4-methyl-1H-pyrazol-1-yl)propanamide | -6.5 | -2.1 | 4.4 | 5.2 |

The target compound exhibits a higher dipole moment (4.5 D) than its dimethylpyrazole analogue (3.8 D), attributed to the asymmetric electron distribution from the 3,4,5-trimethyl substitution. This polarity may enhance solubility in polar solvents. Despite similar HOMO-LUMO gaps (4.4 eV), the lower HOMO energy (-6.2 eV) of the target compound suggests reduced nucleophilicity compared to the -5.9 eV analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.